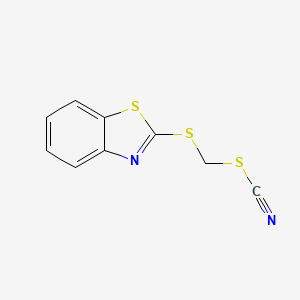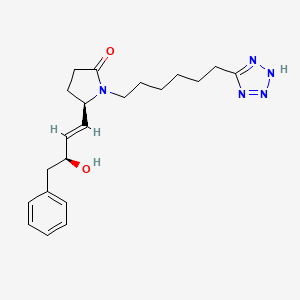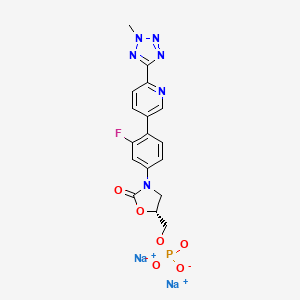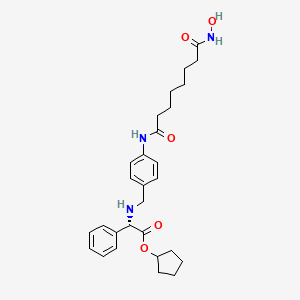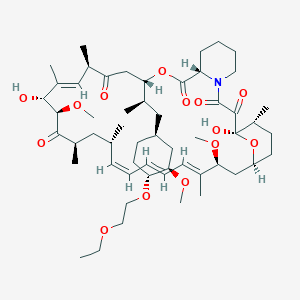
ウミロリムス
説明
Umirolimus, also known as Biolimus, is an immunosuppressant, a macrocyclic lactone, and a highly lipophilic derivative of sirolimus . It is proprietary to Biosensors International, which uses it in its own drug-eluting stents . Umirolimus inhibits T cell and smooth muscle cell proliferation .
Molecular Structure Analysis
Umirolimus has a molecular formula of C55H87NO14 and an average mass of 986.278 Da . It has 15 defined stereocenters .Physical and Chemical Properties Analysis
Umirolimus has a molecular formula of C55H87NO14, an average mass of 986.278 Da, and a mono-isotopic mass of 985.612671 Da . It has 15 defined stereocenters .科学的研究の応用
免疫抑制剤
ウミロリムスは、免疫抑制剤であり、マクロライド系ラクトンであり、シロリムスの高親油性誘導体です . T細胞と平滑筋細胞の増殖を阻害します .
薬物溶出ステント
ウミロリムスは、薬物溶出ステントに使用されます。 Biosensors International社が独自の薬物溶出ステントに使用しており、テルモなどのパートナーにライセンス供与しています . この薬剤は血管壁に迅速に吸収され、容易に付着して平滑筋細胞膜に入り、G0期で細胞周期停止を引き起こし、効力はシロリムスと同等です .
冠動脈瘤の治療
症例報告によると、51歳の男性がウミロリムス溶出ステント留置後に冠動脈瘤(CAA)を発症したことが示されています . これは、ウミロリムスが冠動脈瘤の治療に潜在的に使用できることを示唆しています。
血管ステント技術
Biolimus A9™(BA9™)は、血管ステント技術のために特別に設計されました . 研究開発チームは、いくつかのバージョンのBiolimusを開発し、多くの繰り返しを経て、最終的に冠ステントアプリケーションに最適な選択肢としてBA9™(Biolimus A9™)に焦点を当てることにしました .
ステント内再狭窄の治療
Biolimus A9でコーティングされた新しい薬物コーティングバルーン(DCB)は、従来のパクリタキセルおよびシロリムスコーティングデバイスの代替品です . 冠動脈ステント内再狭窄の治療におけるこの新しいDCBの安全性と有効性が調査されています .
強化された局所薬物送達
Biolimus A9™(BA9™)は、より標的とした効果を得るための部位選択的修飾により、より親油性が高くなっています . シロリムスやエベロリムスよりも局所的なバイオアベイラビリティが高くなっています . その構造は、酵素による排除に対する親和性を変化させることで、薬物の代謝を遅くします .
作用機序
Target of Action
Umirolimus, also known as Biolimus A9, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine-protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
Umirolimus is an immunosuppressant and a highly lipophilic derivative of sirolimus . It inhibits T cell and smooth muscle cell proliferation . This analog has a chemical modification at position 40 of the rapamycin ring . It has potent immunosuppressive properties that are similar to those of sirolimus, but the drug is more rapidly absorbed by the vessel wall, readily attaches, and enters smooth muscle cell membranes causing cell cycle arrest at G0 .
Biochemical Pathways
The key biological event associated with the restenotic process is the proliferation of smooth muscle cells in response to the expansion of a foreign body against the vessel wall . This proliferative response is initiated by the early expression of growth factors such as PDGF isoforms, bFGF, thrombin, which bind to cellular receptors . The signal transduction events which culminate in cell cycle arrest in the G1 phase are initiated as a result of ligand binding to an immunophilin known as FK binding protein-12 .
Pharmacokinetics
It is known that umirolimus is a highly lipophilic compound , which suggests that it may have good absorption and distribution characteristics. More research is needed to fully understand the ADME properties of Umirolimus.
Result of Action
The primary molecular effect of Umirolimus is the inhibition of T cell and smooth muscle cell proliferation . This leads to cell cycle arrest at G0 . On a cellular level, this results in the prevention of restenosis, a condition where an artery that has been opened by angioplasty closes again .
将来の方向性
While specific future directions for Umirolimus are not detailed in the search results, it’s known that new generations of drug-eluting stents (DES) are being designed to overcome the limitations of first-generation DES, which includes Umirolimus .
Relevant Papers One case report discusses a 51-year-old man who developed coronary artery aneurysms following the placement of a Umirolimus-eluting stent . Another source mentions Umirolimus as a research topic with over seven publications .
生化学分析
Biochemical Properties
Umirolimus interacts with various biomolecules, including enzymes and proteins, to exert its effects. It inhibits T cell and smooth muscle cell proliferation . The key biological event associated with the restenotic process, which Umirolimus is designed to prevent, is the proliferation of smooth muscle cells . This proliferative response is initiated by the early expression of growth factors such as PDGF isoforms, bFGF, thrombin, which bind to cellular receptors .
Cellular Effects
Umirolimus has significant effects on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest at G0 . This is achieved by its rapid absorption by the vessel wall and its ability to readily attach and enter smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
It is known that Umirolimus has potent immunosuppressive properties that are similar to those of sirolimus, but the drug is more rapidly absorbed by the vessel wall .
Transport and Distribution
Umirolimus is a highly lipophilic compound, which allows it to be rapidly absorbed by the vessel wall and readily attach and enter smooth muscle cell membranes
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Umirolimus involves the use of a multi-step process that includes several chemical reactions to produce the final product. The pathway involves the use of starting materials that are readily available and can be easily synthesized. The reactions used in the pathway are carefully selected to ensure high yield and purity of the final product.", "Starting Materials": [ "4-(2,2-dimethylpropyl)phenol", "2-methyl-2-butanol", "tert-butyl dimethylsilyl chloride", "acetic anhydride", "thionyl chloride", "phosphorus oxychloride", "methyl acrylate", "magnesium", "lithium aluminum hydride", "acetic acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the phenol group by reacting 4-(2,2-dimethylpropyl)phenol with tert-butyl dimethylsilyl chloride in the presence of a base to form the corresponding silyl ether.", "Step 2: Conversion of the silyl ether to the corresponding alcohol by reacting with 2-methyl-2-butanol in the presence of an acid catalyst.", "Step 3: Acetylation of the alcohol using acetic anhydride in the presence of a base to form the corresponding acetate ester.", "Step 4: Chlorination of the acetate ester using thionyl chloride or phosphorus oxychloride to form the corresponding chloroacetate ester.", "Step 5: Reaction of the chloroacetate ester with methyl acrylate in the presence of a base to form the corresponding ester derivative.", "Step 6: Reduction of the ester to the corresponding alcohol using lithium aluminum hydride in anhydrous ether.", "Step 7: Reaction of the alcohol with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.", "Step 8: Addition of the Grignard reagent to a solution of methyl acrylate in the presence of an acid catalyst to form the corresponding diester.", "Step 9: Hydrolysis of the diester using dilute acid to form the corresponding carboxylic acid.", "Step 10: Esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst to form the corresponding methyl ester.", "Step 11: Deprotection of the silyl ether using acetic acid in the presence of sodium hydroxide to form the final product, Umirolimus.", "Step 12: Purification of the final product using standard techniques such as recrystallization or chromatography." ] } | |
CAS番号 |
851536-75-9 |
分子式 |
C55H87NO14 |
分子量 |
986.3 g/mol |
IUPAC名 |
(1R)-12-[1-[4-(2-ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C55H87NO14/c1-12-67-26-27-68-45-24-22-41(31-48(45)65-10)30-37(5)47-33-44(57)36(4)29-39(7)50(59)51(66-11)49(58)38(6)28-34(2)18-14-13-15-19-35(3)46(64-9)32-42-23-21-40(8)55(63,70-42)52(60)53(61)56-25-17-16-20-43(56)54(62)69-47/h13-15,18-19,29,34,36-38,40-43,45-48,50-51,59,63H,12,16-17,20-28,30-33H2,1-11H3/t34?,36?,37?,38?,40?,41?,42?,43?,45?,46?,47?,48?,50?,51?,55-/m1/s1 |
InChIキー |
YYSFXUWWPNHNAZ-OJTYGFHOSA-N |
異性体SMILES |
CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC([C@@](O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |
SMILES |
CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |
正規SMILES |
CCOCCOC1CCC(CC1OC)CC(C)C2CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C(C(CC3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |
外観 |
Solid powder |
| 851536-75-9 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
40-O-(2-ethoxyethyl)rapamycin 42-O-(2-ethoxyethyl) rapamycin Biolimus A9 rapamycin, 42-O-(2-ethoxyethyl)- TRM-986 umirolimus |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Biolimus A9 and what is its mechanism of action?
A1: Biolimus A9, also known as Umirolimus, is a semi-synthetic derivative of sirolimus, belonging to the rapamycin family of compounds. It acts as an antiproliferative agent primarily targeting coronary smooth muscle cells, thus inhibiting restenosis after coronary stent implantation. Like other rapamycin analogs, Biolimus A9 inhibits the mammalian target of rapamycin (mTOR) pathway. [, , , , , ]
Q2: How does Biolimus A9 interact with mTOR?
A2: Biolimus A9 forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This complex then binds to mTOR, a serine/threonine protein kinase, inhibiting its activity. [, , , , , ]
Q3: What are the downstream effects of mTOR inhibition by Biolimus A9?
A3: mTOR inhibition primarily blocks cell cycle progression from the G1 to S phase, effectively hindering the proliferation of smooth muscle cells. This inhibition also affects other cellular processes like protein synthesis and angiogenesis, crucial for neointimal hyperplasia. [, , , , , ]
Q4: How does Biolimus A9's effect on smooth muscle cells differ from its effect on endothelial cells?
A4: While Biolimus A9 effectively inhibits smooth muscle cell proliferation, it demonstrates less impact on endothelial cell growth and function. This selectivity is crucial for allowing re-endothelialization of the stented area, promoting healing and reducing the risk of late stent thrombosis. [, , , ]
Q5: What is the molecular formula and weight of Biolimus A9?
A5: Biolimus A9 has a molecular formula of C59H87NO14 and a molecular weight of 1042.3 g/mol. []
Q6: Does Biolimus A9 have any spectroscopic data available?
A6: Spectroscopic data, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are crucial for structural elucidation and confirmation. While the provided research papers do not delve into detailed spectroscopic characterization, this information can be found in relevant chemical databases and publications focusing on the synthesis and characterization of Biolimus A9. []
Q7: How is Biolimus A9 incorporated into coronary stents?
A7: Biolimus A9 is coated onto the surface of coronary stents, usually in combination with a polymer carrier. [, ]
Q8: What types of polymers are used with Biolimus A9 in stent coatings?
A8: Both biodegradable polymers like polylactic acid (PLA) and durable polymers like fluoropolymers have been used in Biolimus A9-eluting stents. [, , , ]
Q9: What is the advantage of using a biodegradable polymer with Biolimus A9?
A9: Biodegradable polymers, like PLA, are designed to be gradually broken down and absorbed by the body after the drug has been released. This potentially reduces long-term inflammation and the risk of late stent thrombosis associated with the presence of permanent polymers. [, , , ]
Q10: Are there any concerns regarding the stability of Biolimus A9 within the stent coating?
A10: The stability of Biolimus A9 within the stent coating is crucial for its controlled release and therapeutic efficacy. The formulation of the coating, including the type of polymer and manufacturing processes, is optimized to ensure drug stability and prevent degradation. [, ]
Q11: Does Biolimus A9 exhibit any catalytic properties?
A11: Biolimus A9 primarily functions as an inhibitor of mTOR, and its catalytic properties have not been extensively studied or reported in the context of coronary stent applications. [, , , , , ]
Q12: Have computational methods been used to study Biolimus A9?
A12: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interaction of Biolimus A9 with its target, FKBP12, and to understand its binding affinity and selectivity. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of Biolimus A9 analogs based on their structural features. []
Q13: How does the structure of Biolimus A9 contribute to its activity and selectivity?
A13: Specific structural features of Biolimus A9, such as the alkoxy-alkyl group replacing hydrogen at position 42-O, contribute to its enhanced lipophilicity, tissue penetration, and longer cellular residence time compared to sirolimus. These modifications contribute to its potent antiproliferative activity and improved pharmacokinetic profile. [, ]
Q14: What formulation strategies are used to improve the stability, solubility, or bioavailability of Biolimus A9 in stent coatings?
A15: The choice of polymer, drug loading, and coating techniques play a crucial role in controlling the release kinetics and bioavailability of Biolimus A9 from the stent. Asymmetric and abluminal coating strategies have been employed to optimize drug delivery to the vessel wall while minimizing systemic exposure. [, , ]
Q15: What are the SHE regulations surrounding the development and use of Biolimus A9-eluting stents?
A16: Stringent Safety, Health, and Environment (SHE) regulations, such as those established by regulatory agencies like the FDA (USA) and EMA (Europe), govern the development, testing, manufacturing, and clinical use of medical devices like drug-eluting stents. These regulations ensure the quality, safety, and efficacy of the device while minimizing potential risks to patients. []
Q16: What is the pharmacokinetic profile of Biolimus A9?
A17: Biolimus A9 exhibits high lipophilicity, rapid local tissue absorption, a long cellular residence time, and a long terminal half-life of approximately 90 hours. These properties contribute to its sustained therapeutic effect and potentially reduce the risk of systemic side effects. [, ]
Q17: How is Biolimus A9 metabolized and excreted?
A18: While detailed metabolic pathways haven't been extensively described within the provided research, Biolimus A9, like other rapamycin analogs, is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme system in the liver, with metabolites primarily excreted in feces. []
Q18: What preclinical models have been used to evaluate the efficacy and safety of Biolimus A9-eluting stents?
A19: Preclinical studies commonly employ animal models, primarily porcine coronary artery models, to evaluate the efficacy and safety of Biolimus A9-eluting stents. These models allow researchers to assess the stent's impact on neointimal hyperplasia, endothelialization, inflammation, and thrombogenicity. [, , , , ]
Q19: What are the key findings from clinical trials investigating Biolimus A9-eluting stents?
A20: Numerous clinical trials, including LEADERS FREE, NOBORI 1, and STEALTH I, have demonstrated that Biolimus A9-eluting stents effectively reduce restenosis rates, target lesion revascularization, and major adverse cardiac events compared to bare-metal stents. Notably, these trials have highlighted the benefit of Biolimus A9-eluting stents, particularly in patients at high bleeding risk, when used with a shorter duration of dual antiplatelet therapy. [, , , , , , , , ]
Q20: Are there any known mechanisms of resistance to Biolimus A9?
A21: While resistance mechanisms haven't been extensively reported within these studies, prolonged exposure to mTOR inhibitors like Biolimus A9 could potentially lead to the development of resistance through various cellular adaptations, including alterations in drug transporters, target protein mutations, or activation of alternative signaling pathways. []
Q21: How does the design of Biolimus A9-eluting stents optimize drug delivery to the target site?
A23: Stent design parameters, such as stent strut thickness, polymer composition, and coating techniques, are carefully optimized to control the rate and duration of Biolimus A9 release. The goal is to achieve effective local drug concentrations within the vessel wall while minimizing systemic exposure and potential side effects. [, , , ]
Q22: Are there any specific biomarkers under investigation for predicting the efficacy or safety of Biolimus A9-eluting stents?
A24: Research on biomarkers for Biolimus A9-eluting stents is ongoing. Potential biomarkers could include inflammatory markers (e.g., C-reactive protein, interleukin-6), markers of endothelial function (e.g., von Willebrand factor), or genetic markers associated with drug metabolism or response. []
Q23: What analytical methods are used to characterize and quantify Biolimus A9?
A25: Common analytical techniques for characterizing Biolimus A9 include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying drug concentrations in various matrices, such as plasma, tissue, and stent coatings. [, ]
Q24: How do the dissolution properties of Biolimus A9 from the stent coating impact its bioavailability?
A27: The dissolution rate of Biolimus A9 from the stent coating is a critical factor determining its release kinetics and subsequent bioavailability. A faster dissolution rate typically leads to a more rapid release of the drug into the surrounding tissue. []
Q25: What are the essential parameters for validating analytical methods used to quantify Biolimus A9?
A28: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness of the method. These parameters are essential for generating reliable and reproducible data for Biolimus A9 quantification in various matrices. []
Q26: What quality control measures are implemented during the manufacturing process of Biolimus A9-eluting stents?
A29: Stringent quality control measures are implemented throughout the manufacturing process of Biolimus A9-eluting stents to ensure product quality, consistency, and safety. These measures encompass raw material testing, process validation, in-process controls, finished product testing, and post-market surveillance. The goal is to minimize batch-to-batch variability and prevent the release of defective products. []
Q27: Does Biolimus A9 elicit an immune response?
A30: While Biolimus A9 is designed to have minimal immunogenicity, its potential to trigger an immune response, though generally low, cannot be completely ruled out. Factors influencing immunogenicity include the individual patient's immune status, drug formulation, and route of administration. []
Q28: Does Biolimus A9 interact with drug transporters, and how might this impact its pharmacokinetics?
A31: Biolimus A9 is a substrate for drug transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which play a role in drug absorption, distribution, and excretion. Interactions with these transporters can impact its bioavailability and tissue distribution. []
Q29: Can Biolimus A9 affect the activity of drug-metabolizing enzymes?
A32: Biolimus A9, like other rapamycin analogs, is primarily metabolized by CYP3A4 and can potentially inhibit this enzyme. Co-administration with other drugs that are also metabolized by or induce CYP3A4 might lead to drug interactions and alter their pharmacokinetic profiles. []
Q30: How compatible is Biolimus A9 with biological systems, and what is its biodegradation profile?
A33: Biolimus A9 is designed to be biocompatible, meaning it should not cause significant harm to living tissue. Its biodegradation profile, which refers to its breakdown in the body, is an important consideration for its long-term safety. []
Q31: What are some alternatives to Biolimus A9-eluting stents?
A34: Several other drug-eluting stents are available on the market, each with its own drug, polymer, and elution profile. Common alternatives include stents eluting sirolimus, everolimus, zotarolimus, and paclitaxel. The choice of stent depends on factors such as patient characteristics, lesion complexity, and bleeding risk. [, , ]
Q32: Are there any specific strategies for recycling or managing waste associated with Biolimus A9-eluting stents?
A35: Currently, no established methods for recycling Biolimus A9-eluting stents exist. Therefore, proper disposal according to biomedical waste guidelines is essential to prevent environmental contamination. []
Q33: What research infrastructure and resources are essential for studying Biolimus A9-eluting stents?
A36: Essential resources include access to preclinical animal models, clinical trial networks, specialized imaging equipment (e.g., optical coherence tomography, intravascular ultrasound), and analytical tools for drug quantification and characterization. Collaborative efforts between clinicians, engineers, and basic scientists are crucial for advancing the field. []
Q34: What are some key historical milestones in the development and use of Biolimus A9-eluting stents?
A37: The development of Biolimus A9-eluting stents represents a significant advancement in the field of interventional cardiology. Key milestones include the initial synthesis and characterization of Biolimus A9, preclinical studies demonstrating its efficacy in animal models, and subsequent clinical trials leading to its regulatory approval and widespread clinical use. []
Q35: Are there any potential cross-disciplinary applications for Biolimus A9 or its analogs?
A38: Beyond its use in coronary stents, the potent antiproliferative and immunosuppressive properties of Biolimus A9 and other rapamycin analogs have sparked interest in their potential for other medical applications. These include drug-coated balloons for treating peripheral artery disease, treatment of restenosis in other vascular beds, prevention of transplant rejection, and even potential applications in cancer therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


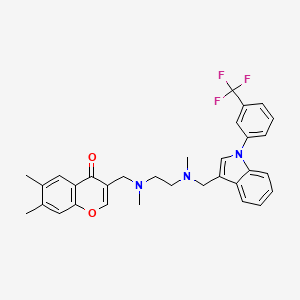
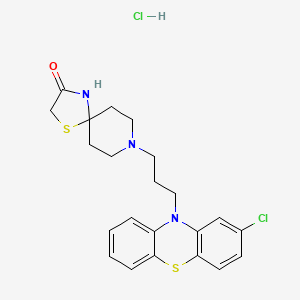
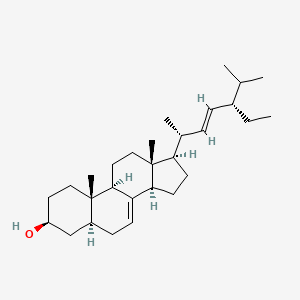
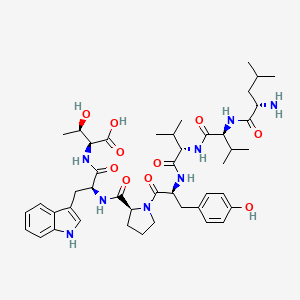

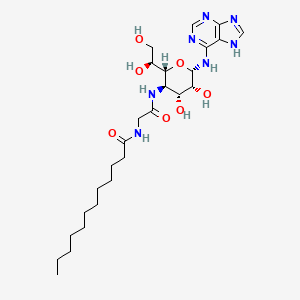

![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid](/img/structure/B1681990.png)

